Pomalidomide-PEG3-C2-NH2

Vue d'ensemble

Description

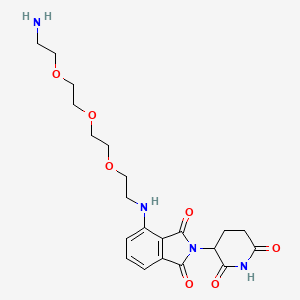

Pomalidomide-PEG3-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based cereblon ligand and a 3-unit polyethylene glycol (PEG) linker. This compound is primarily used in proteolysis-targeting chimera (PROTAC) technology, which is a novel approach for targeted protein degradation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-PEG3-C2-NH2 involves several steps. Initially, Pomalidomide is synthesized through a reaction between nitro phthalic acid and 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent . The resulting product is then conjugated with a 3-unit PEG linker through a series of reactions, including alkylation and acylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactions with stringent control over reaction conditions to ensure consistency and quality .

Analyse Des Réactions Chimiques

Types of Reactions

Pomalidomide-PEG3-C2-NH2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .

Applications De Recherche Scientifique

Pomalidomide-PEG3-C2-NH2 has a wide range of scientific research applications:

Mécanisme D'action

Pomalidomide-PEG3-C2-NH2 exerts its effects by binding to the protein cereblon, which is part of the E3 ubiquitin ligase complex. This binding inhibits the ubiquitin ligase activity of cereblon, leading to the degradation of target proteins through the ubiquitin-proteasome system . The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various signaling pathways regulated by the degraded proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pomalidomide-PEG2-NH2: This compound has a shorter PEG linker and is used in similar applications for targeted protein degradation.

Pomalidomide-PEG3-NH2 hydrochloride: This compound is similar but includes a hydrochloride salt, which may affect its solubility and reactivity.

Pomalidomide-PEG2-C2-NH2 hydrochloride: This compound has a shorter PEG linker and a hydrochloride salt, used for similar purposes.

Uniqueness

Pomalidomide-PEG3-C2-NH2 is unique due to its specific combination of a Pomalidomide-based cereblon ligand and a 3-unit PEG linker, which provides optimal properties for targeted protein degradation. Its structure allows for efficient binding and degradation of target proteins, making it a valuable tool in PROTAC technology .

Activité Biologique

Pomalidomide-PEG3-C2-NH2 is a synthetic compound that combines the pharmacological properties of Pomalidomide with a polyethylene glycol (PEG) linker, enhancing its solubility and bioavailability. This compound is primarily utilized in the treatment of multiple myeloma and operates through specific biological mechanisms that warrant detailed exploration.

Chemical Structure and Properties

- Full Chemical Name : N-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide

- Molecular Formula : C23H30N4O9

- Molecular Weight : 506.51 g/mol

The PEG linker significantly contributes to the compound's pharmacokinetic properties, allowing for improved stability and solubility in biological fluids, which is crucial for therapeutic efficacy in clinical applications.

This compound exhibits significant biological activity primarily through its interaction with cereblon , a component of the E3 ubiquitin ligase complex. This interaction leads to the degradation of specific proteins involved in cancer cell proliferation and survival, particularly:

- Ikaros

- Aiolos

These proteins are critical in hematopoietic malignancies, and their degradation promotes apoptosis in malignant cells while modulating immune responses .

Preclinical Studies

Preclinical studies have demonstrated that this compound effectively induces apoptosis in multiple myeloma cell lines. The following table summarizes key findings from various studies:

| Study | Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Study A | RPMI8226 | 0.1 - 10 | Induced apoptosis via cereblon-mediated degradation of Ikaros |

| Study B | U266 | 1 - 5 | Enhanced immune response through T-cell activation |

| Study C | KMS11 | 0.5 - 5 | Significant reduction in cell viability after 48 hours |

These results highlight the compound's potential as a therapeutic agent against multiple myeloma.

Applications in Drug Development

This compound is also pivotal in developing targeted protein degradation technologies, such as PROTAC (proteolysis-targeting chimeras). The compound serves as a building block for creating libraries of PROTACs that can selectively target and degrade specific proteins involved in oncogenesis .

Comparative Analysis with Similar Compounds

Below is a comparative analysis highlighting the unique features of this compound against other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Pomalidomide | Thalidomide derivative | Directly targets cereblon without PEG linkage |

| Thalidomide-O-amido-PEG3-NH2 | Similar PEG linker | Less potent than Pomalidomide in inducing protein degradation |

| Pomalidomide-PEG4-NH2 | Longer PEG linker | Potentially improved solubility but may alter pharmacodynamics |

| Pomalidomide-NH-CO-PEG1-N3 | Different linker type | Used for click chemistry applications |

This compound stands out due to its optimized balance between solubility and biological activity, making it particularly suitable for therapeutic applications targeting multiple myeloma and potentially other malignancies.

Propriétés

IUPAC Name |

4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O7/c22-6-8-30-10-12-32-13-11-31-9-7-23-15-3-1-2-14-18(15)21(29)25(20(14)28)16-4-5-17(26)24-19(16)27/h1-3,16,23H,4-13,22H2,(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLUGXFCRRSPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.